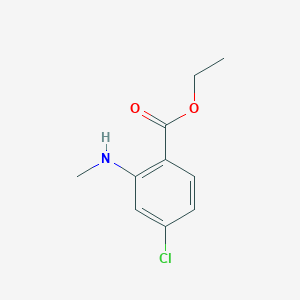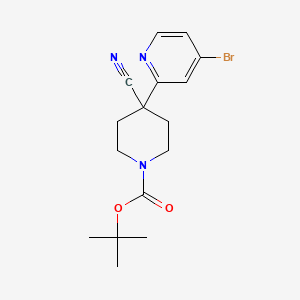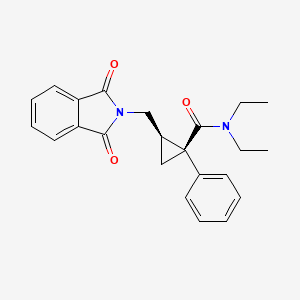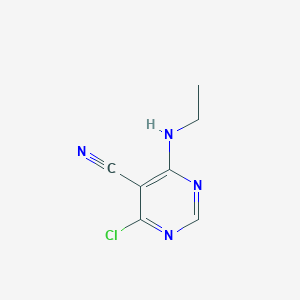
4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative known for its significant applications in medicinal chemistry. Pyrimidine derivatives are crucial in the development of various therapeutic agents due to their diverse biological activities. This compound, in particular, has garnered attention for its potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine-5-carbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized pyrimidine derivatives with altered functional groups.
Reduction Products: Reduced pyrimidine derivatives with modified electronic properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) pathways
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key molecular targets such as EGFR and COX-2. By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active sites of these targets, enhancing its inhibitory potency.
Comparison with Similar Compounds
- 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile
- 4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile
- 4-Chloro-6-(propylamino)pyrimidine-5-carbonitrile
Comparison: 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile stands out due to its unique ethylamino group, which enhances its binding affinity to molecular targets compared to its methylamino and dimethylamino counterparts. This modification results in improved biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6-(ethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7ClN4/c1-2-10-7-5(3-9)6(8)11-4-12-7/h4H,2H2,1H3,(H,10,11,12) |
InChI Key |
JFCUQIVYTQOGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
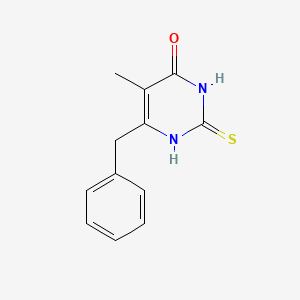
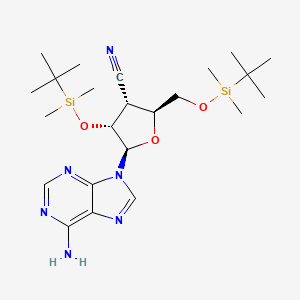
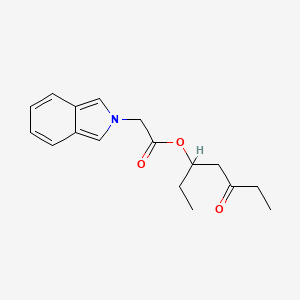
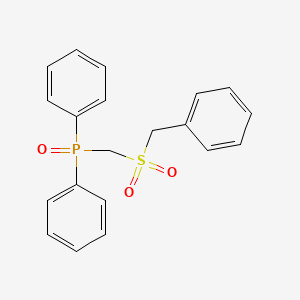
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
